4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine
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Overview
Description
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H10ClN3O2S and its molecular weight is 331.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.0182254 g/mol and the complexity rating of the compound is 393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds structurally related to 4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine includes their synthesis and detailed structural characterization. For example, the synthesis of closely related compounds, such as 4-(4-bromophenyl)-N-(4-chlorophenyl)-N-propylthiazol-2-amine and N-(4-chlorophenyl)-N-ethyl-4-(4-nitrophenyl)thiazol-2-amine, has been achieved through multi-step pathways. These compounds have been characterized by various spectroscopic techniques, and their crystal structures were determined, revealing insights into their molecular geometries and intermolecular interactions, such as hydrogen bonding, C-H···π, and π···π stacking interactions (Nadaf et al., 2019).
Corrosion Inhibition Studies
A significant application of thiazole derivatives is in the field of corrosion inhibition. A study on various thiazole and thiadiazole derivatives, including 2-amino-4-(4-chlorophenyl)-thiazole, has shown their effectiveness in inhibiting corrosion of iron metal. Theoretical approaches, such as density functional theory (DFT) calculations and molecular dynamics simulations, were employed to predict the corrosion inhibition performances of these compounds. The study found a correlation between quantum chemical parameters and experimental inhibition efficiencies, indicating the compounds' effectiveness as corrosion inhibitors (Kaya et al., 2016).
Antimicrobial Activity
Derivatives of this compound have been explored for their antimicrobial properties. For instance, formazans derived from the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against various bacterial and fungal strains. This suggests the potential of thiazole derivatives in developing new antimicrobial agents (Sah et al., 2014).
Optical and Electronic Properties
Research into the optical and electronic properties of compounds related to this compound has led to insights into their potential applications in materials science. For example, poly(p-benzamide)s bearing oligothiophene on the amide nitrogen atom through an alkylene spacer have been synthesized and analyzed for their optical properties. The study highlighted the polymers' solubility, thermal stability, and potential for π-stacked interactions, indicating their utility in electronic and photonic devices (Takagi et al., 2013).
Structural and Theoretical Analysis
A detailed comparison between observed and theoretical calculations on the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, a compound structurally similar to this compound, has been conducted. This work involved spectroscopic characterization and single-crystal X-ray diffraction, along with DFT calculations to investigate the compound's molecular geometry, electronic properties, and potential as a nonlinear optical (NLO) material. The findings provide valuable insights into designing new chemical entities for specific applications (Kerru et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(4-chlorophenyl)-5-(4-nitrophenyl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-11-5-1-9(2-6-11)13-14(22-15(17)18-13)10-3-7-12(8-4-10)19(20)21/h1-8H,(H2,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUKUBVAMONLTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N=C(S2)N)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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